ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a chromene core, and an ester functional group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent inhibitory activity againstMycobacterium tuberculosis . Therefore, it is plausible that this compound may also target similar biological entities.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and induce changes that lead to their anti-tubercular activity
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways, including those involved in the synthesis of neurotransmitters
Result of Action
Benzothiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines . It is plausible that this compound may also exhibit similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate. The benzothiazole moiety can be introduced via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The final esterification step involves the reaction of the intermediate with 2,2-dimethylpropanoic anhydride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzothiazole moiety using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe due to its chromene core.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,3-benzothiazol-2-yl)acetate
- 2-(1,3-Benzothiazol-2-yl)ethylamine dihydrochloride
- AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile)
Uniqueness
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate is unique due to its combination of a benzothiazole moiety and a chromene core, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-7-(2,2-dimethylpropanoyloxy)-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-5-29-22(27)20-18(21-25-15-8-6-7-9-17(15)32-21)19(26)14-11-10-13(12-16(14)31-20)30-23(28)24(2,3)4/h6-12H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNLCNLJWMDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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